molecular formula C₉H₂₂N₂S₂ B132619 Diethylammonium diethyldithiocarbamate CAS No. 1518-58-7

Diethylammonium diethyldithiocarbamate

Cat. No.: B132619
CAS No.: 1518-58-7
M. Wt: 222.4 g/mol
InChI Key: NBGTWXBPCIHUQD-UHFFFAOYSA-N
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Description

Diethylammonium diethyldithiocarbamate is an organic sulfur compound with the chemical formula C₉H₂₂N₂S₂. It is a white to off-white crystalline solid that is soluble in water, chloroform, and methanol . This compound is known for its strong metal-binding properties and is widely used in various scientific and industrial applications.

Mechanism of Action

Target of Action

Diethylammonium Diethyldithiocarbamate (DDDC) is a complex organic sulfur compound . It has been found to interact with various metal cations, serving as a host for their specific binding . This suggests that the primary targets of DDDC could be metal ions present in biological systems.

Mode of Action

The interaction of DDDC with its targets involves the formation of strong chemical bonds . This compound provides both ammonium and pseudohalide ions for chemical passivation on both cationic and anionic defects in perovskite . The mode of action of DDDC is primarily based on its ability to bind to these targets and induce changes in their chemical environment.

Biochemical Pathways

It has been suggested that dddc can trigger new reaction pathways in a disulfide-based nonequilibrium chemical reaction network (crn) under light irradiation . This indicates that DDDC may have a role in modulating redox reactions and other sulfur-related biochemical pathways.

Pharmacokinetics

Given its chemical properties, it can be inferred that dddc is soluble in water, alcohol, and chloroform , which may influence its absorption and distribution in biological systems. Its stability in oxidative environments and sensitivity to light could also impact its metabolism and excretion.

Result of Action

The molecular and cellular effects of DDDC’s action are largely dependent on its targets and the environmental context. In the context of perovskite solar cells, DDDC has been shown to enhance both efficiency and stability by reducing defect density in the surface and bulk domains .

Action Environment

The action, efficacy, and stability of DDDC can be influenced by various environmental factors. For instance, its reactivity can be triggered or enhanced by light, particularly under specific photon energy and irradiation conditions . Moreover, its stability and reactivity can be affected by the presence of oxygen, as DDDC can be oxidized in an oxidative environment .

Biochemical Analysis

Biochemical Properties

It is known to serve as a host for the specific binding of various metal cations . This suggests that it may interact with enzymes, proteins, and other biomolecules in a manner dependent on its metal-binding properties.

Cellular Effects

It has been used in the synthesis of Dithiocarbamate , suggesting it may have a role in biochemical reactions within cells

Molecular Mechanism

Its role as a host for the specific binding of various metal cations suggests it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylammonium diethyldithiocarbamate can be synthesized by reacting diethylamine with carbon disulfide in the presence of an alkaline medium . The reaction typically proceeds as follows:

  • Diethylamine is mixed with carbon disulfide in an alkaline solution, such as sodium hydroxide or potassium hydroxide.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of this compound is complete.
  • The product is then isolated by filtration, washed with water, and dried under vacuum.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, and the process involves careful control of temperature, pH, and reaction time to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Diethylammonium diethyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethylammonium diethyldithiocarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Sodium diethyldithiocarbamate
  • Potassium diethyldithiocarbamate
  • Zinc diethyldithiocarbamate

Uniqueness

Diethylammonium diethyldithiocarbamate is unique due to its specific metal-binding properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding .

Properties

IUPAC Name

diethylcarbamodithioic acid;N-ethylethanamine
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InChI

InChI=1S/C5H11NS2.C4H11N/c1-3-6(4-2)5(7)8;1-3-5-4-2/h3-4H2,1-2H3,(H,7,8);5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGTWXBPCIHUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CCN(CC)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061749
Record name Diethylammonium diethyldithiocarbamate
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Molecular Weight

222.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1518-58-7
Record name Diethylammonium diethyldithiocarbamate
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Record name Diethylammonium diethyldithiocarbamate
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Record name Contramine
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Record name Carbamodithioic acid, N,N-diethyl-, compd. with N-ethylethanamine (1:1)
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Record name Diethylammonium diethyldithiocarbamate
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Record name Diethylammonium diethyldithiocarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diethylammonium diethyldithiocarbamate interact with heavy metals?

A1: this compound acts as a chelating agent, forming stable complexes with various heavy metal ions. This interaction involves the sulfur atoms in the D-DDC molecule donating electron pairs to the metal ion, creating a ring-like structure. This complexation effectively removes the free metal ions from solution, reducing their reactivity and toxicity. [, , ]

Q2: What is the significance of D-DDC's chelating ability in analytical chemistry?

A2: D-DDC's chelation with heavy metals allows for their extraction from complex matrices like environmental samples and biological materials. This preconcentration step enhances the sensitivity of analytical techniques like atomic absorption spectrometry, enabling the determination of trace amounts of heavy metals. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H24N2S2. Its molecular weight is 236.43 g/mol. []

Q4: What spectroscopic techniques are commonly employed to characterize D-DDC and its complexes?

A4: Infrared (IR) spectroscopy is frequently used to characterize D-DDC and its complexes. The characteristic peaks in the IR spectrum provide information about the bonding characteristics and coordination modes of the D-DDC ligand with metal ions. Additionally, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can offer further insights into the structure and properties of D-DDC complexes. [, , ]

Q5: Are there any known catalytic properties or applications of this compound?

A5: While D-DDC is primarily known for its chelating properties, research suggests potential catalytic activity. For instance, its use in synthesizing nanocrystals like EuS nanocrystals highlights its potential in facilitating controlled material synthesis. Further investigation is needed to explore and harness its full catalytic potential. []

Q6: Have computational methods been employed to study this compound?

A6: While experimental techniques are predominantly used to study D-DDC, computational methods like density functional theory (DFT) calculations could provide valuable insights into its electronic structure, bonding characteristics, and interactions with metal ions. Such studies could contribute to a deeper understanding of its chelating behavior and aid in designing novel D-DDC derivatives with enhanced properties. []

Q7: How do structural modifications of the D-DDC molecule influence its chelating ability and selectivity towards different metal ions?

A7: Modifications to the alkyl substituents on the nitrogen atoms of D-DDC can impact its chelating ability and selectivity for specific metal ions. For instance, increasing the alkyl chain length might enhance its lipophilicity, potentially affecting its extraction efficiency in organic solvents. Similarly, introducing functional groups with varying electron-donating or -withdrawing properties could alter its binding affinity and selectivity towards different metal ions. [, ]

Q8: What are some strategies for improving the stability or solubility of this compound in specific applications?

A8: The stability of D-DDC can be enhanced by storing it under inert atmospheric conditions and protecting it from light and moisture. Its solubility can be improved by utilizing appropriate organic solvents. Furthermore, formulating D-DDC as a solid complex with specific metal ions could enhance its stability and tailor its properties for targeted applications. [, ]

Q9: What safety precautions should be taken when handling this compound?

A9: When handling D-DDC, appropriate personal protective equipment, including gloves and safety glasses, should be worn to prevent skin and eye contact. It's crucial to work in a well-ventilated area to avoid inhalation of its dust or vapors. Proper waste disposal procedures should be followed, adhering to local regulations. []

Q10: What are some of the analytical methods employed to quantify this compound and its metal complexes?

A10: Analytical techniques like UV-Vis spectrophotometry, atomic absorption spectrometry (AAS), and inductively coupled plasma atomic emission spectrometry (ICP-AES) are commonly employed to quantify D-DDC and its metal complexes. These methods rely on the characteristic absorbance or emission wavelengths of the analyte to determine its concentration. [, , ]

Q11: Are there any alternative compounds with similar chelating properties to this compound?

A11: Yes, various alternative chelating agents exist, each with unique properties and selectivities for different metal ions. Some common alternatives include:

  • Ammonium pyrrolidinedithiocarbamate (APDC): Frequently employed in analytical chemistry for preconcentrating heavy metals before analysis. [, ]
  • Sodium diethyldithiocarbamate (NaDDTC): A water-soluble alternative to D-DDC, often used in extractions from aqueous solutions. []
  • Dithizone: A highly sensitive chelating agent commonly used for spectrophotometric determination of heavy metals. []

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